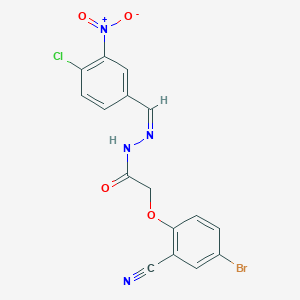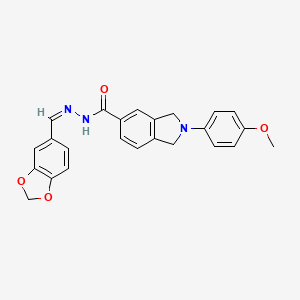
2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. BCA is a hydrazide derivative that possesses unique chemical properties that make it a promising candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide varies depending on its application. In cancer cells, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide induces apoptosis by activating the caspase pathway. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide also inhibits the expression of anti-apoptotic proteins, leading to the death of cancer cells. In inflammation, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In plant pathogens, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide inhibits fungal growth by disrupting the cell wall and membrane integrity. In heavy metal sensing, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide selectively binds to heavy metal ions, leading to a change in its optical properties, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects
2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been shown to have minimal toxicity in vitro and in vivo studies. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide does not cause significant changes in biochemical and physiological parameters such as liver and kidney function, hematological parameters, and body weight. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been shown to be stable under physiological conditions, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide in lab experiments include its ease of synthesis, low toxicity, and stability under physiological conditions. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be used in a wide range of applications due to its unique chemical properties. The limitations of using 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide in lab experiments include its limited solubility in water, which can limit its use in aqueous systems. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can also be sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide. In medicine, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be further investigated for its potential use as an anti-cancer agent. The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide in cancer cells can be further elucidated, and its efficacy can be tested in animal models. In agriculture, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be further studied for its potential use as a fungicide. The effects of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide on non-target organisms can be investigated, and its environmental impact can be assessed. In environmental science, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be further developed as a sensor for heavy metal ions. The sensitivity and selectivity of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be improved, and its application in real-world samples can be tested.
Conclusion
In conclusion, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide, or 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide, is a chemical compound that possesses unique chemical properties that make it a promising candidate for a wide range of applications. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been extensively studied for its potential applications in medicine, agriculture, and environmental science. The synthesis of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide is relatively straightforward, and its toxicity is minimal. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has several advantages and limitations for its use in lab experiments, and there are several future directions for its research and development.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide involves the condensation of 4-bromo-2-cyanophenol with 4-chloro-3-nitrobenzaldehyde in the presence of acetic anhydride and hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide is relatively straightforward and can be achieved using simple laboratory techniques.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has also been investigated for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In agriculture, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been studied for its ability to control plant diseases caused by fungal pathogens. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been shown to inhibit the growth of several fungal species, making it a promising candidate for the development of new fungicides. In environmental science, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been investigated for its potential use as a sensor for heavy metal ions. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can selectively bind to heavy metal ions, leading to a change in its optical properties, which can be used to detect the presence of heavy metals in environmental samples.
Propiedades
IUPAC Name |
2-(4-bromo-2-cyanophenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN4O4/c17-12-2-4-15(11(6-12)7-19)26-9-16(23)21-20-8-10-1-3-13(18)14(5-10)22(24)25/h1-6,8H,9H2,(H,21,23)/b20-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLRSJXUBAYSAJ-ZBKNUEDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)COC2=C(C=C(C=C2)Br)C#N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\NC(=O)COC2=C(C=C(C=C2)Br)C#N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-cyanophenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)




![2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916930.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5916935.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)

![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)